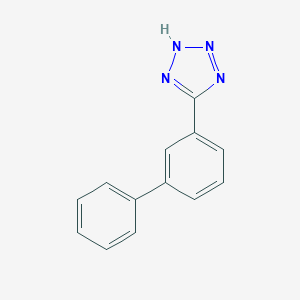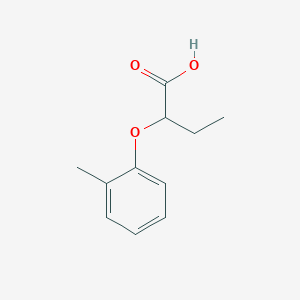
5-ビフェニル-3-イル-2H-テトラゾール
概要
説明
5-Biphenyl-3-yl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
科学的研究の応用
5-Biphenyl-3-yl-2H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
- Interaction : The tetrazole ring in 5-Biphenyl-3-yl-2H-tetrazole acts as a bioisosteric substituent for the carboxylic acid functional group . It mimics the acidic properties of carboxylic acids.
- Biological Stability : Unlike carboxylic acids, tetrazoles are metabolically more stable, making them resistant to degradation .
- Inhibition : For example, antifungal drugs like oteseconazole and quilseconazole inhibit the fungal enzyme cytochrome P450 through their tetrazole moiety .
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function or activity of the interacting biomolecules .
Cellular Effects
Some studies have shown that tetrazole derivatives can exhibit cytotoxic effects on certain human cancer cell lines . These effects may be due to the influence of the compound on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Biphenyl-3-yl-2H-tetrazole is not well-established. It is known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in biochemical reactions . This suggests that 5-Biphenyl-3-yl-2H-tetrazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tetrazoles are resistant to biological degradation , suggesting that 5-Biphenyl-3-yl-2H-tetrazole may exhibit stability over time
Metabolic Pathways
Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 5-Biphenyl-3-yl-2H-tetrazole may interact with enzymes or cofactors in certain metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-3-yl-2H-tetrazole typically involves the [3+2] cycloaddition reaction between an organic nitrile and sodium azide. One common method includes the use of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for about 12 hours . Another approach involves the diazotization of amidrazones, which are prepared from imidates and hydrazine .
Industrial Production Methods
Industrial production methods for 5-Biphenyl-3-yl-2H-tetrazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of heterogeneous catalysts and microwave-assisted synthesis are also explored to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
5-Biphenyl-3-yl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
類似化合物との比較
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the biphenyl moiety.
5-(4’-Methylbiphenyl-2-yl)-2H-tetrazole: Contains a methyl group on the biphenyl ring, which can alter its biological activity.
1,5-Disubstituted Tetrazoles: These compounds have two substituents on the tetrazole ring, which can significantly change their chemical and biological properties.
Uniqueness
5-Biphenyl-3-yl-2H-tetrazole is unique due to its combination of the biphenyl and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for selective interactions with biological targets, making it a promising candidate for drug development .
特性
IUPAC Name |
5-(3-phenylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-5-10(6-3-1)11-7-4-8-12(9-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSTJGPSOCQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590179 | |
| Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188890-74-6 | |
| Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chlorothiazolo[5,4-g]quinazoline](/img/structure/B62887.png)









![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)


